- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,

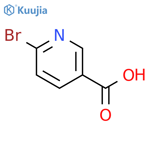

Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

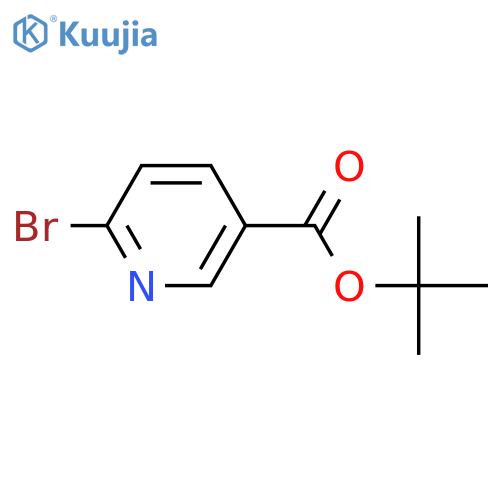

941294-58-2 structure

Nombre del producto:tert-butyl 6-bromopyridine-3-carboxylate

Número CAS:941294-58-2

MF:C10H12BrNO2

Megavatios:258.111782073975

MDL:MFCD09264580

CID:69609

PubChem ID:26369925

tert-butyl 6-bromopyridine-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 6-bromonicotinate

- 6-Bromo-nicotinic acid tert-butyl ester

- tert-butyl 6-bromopyridine-3-carboxylate

- 6-bromonicotinic acid tert-butyl ester

- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)

- CS-0179621

- DB-079787

- RTRMFSKLFAYIDW-UHFFFAOYSA-N

- SCHEMBL1462391

- t-butyl 6-bromo-3-pyridinecarboxylate

- (tert-Butyl) 6-bromonicotinate

- DTXSID70650016

- PS-3460

- J-524756

- tert-Butyl6-bromonicotinate

- AKOS014514231

- 941294-58-2

- (tert-Butyl) 6-bromopyridine-3-carboxylate

- MFCD09264580

-

- MDL: MFCD09264580

- Renchi: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3

- Clave inchi: RTRMFSKLFAYIDW-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 257.00500

- Masa isotópica única: 257.005

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 213

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 39.2A^2

- Xlogp3: 2.7

Propiedades experimentales

- Denso: 1.385

- Punto de ebullición: 307.9°C at 760 mmHg

- Punto de inflamación: 140°C

- índice de refracción: 1.531

- PSA: 39.19000

- Logp: 2.79940

tert-butyl 6-bromopyridine-3-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 6-bromopyridine-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-25G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 25g |

¥ 6,560.00 | 2023-04-12 | |

| Key Organics Ltd | PS-3460-1G |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | >97% | 1g |

£120.00 | 2025-02-09 | |

| Chemenu | CM178309-10g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 10g |

$456 | 2021-08-05 | |

| Apollo Scientific | OR11518-1g |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | 98% | 1g |

£120.00 | 2025-02-19 | |

| TRC | B789460-500mg |

tert-Butyl 6-Bromonicotinate |

941294-58-2 | 500mg |

$ 135.00 | 2022-06-06 | ||

| Chemenu | CM178309-25g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 25g |

$822 | 2021-08-05 | |

| Chemenu | CM178309-5g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 5g |

$260 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-10g |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 10g |

¥2774.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-250mg |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 250mg |

¥234.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-5G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 5g |

¥ 1,386.00 | 2023-04-12 |

tert-butyl 6-bromopyridine-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux

Referencia

- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

Referencia

- Green preparation of 6-fluoronicotinic acid, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C

Referencia

- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

Referencia

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux

Referencia

- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

Referencia

- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate, Tetrahedron Letters, 2008, 49(12), 2034-2037

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Toluene ; 72 h, reflux

Referencia

- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,

tert-butyl 6-bromopyridine-3-carboxylate Raw materials

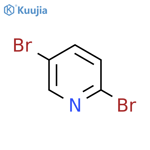

- 2,5-Dibromopyridine

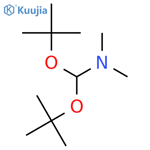

- Potassium t-Butoxide

- 6-bromopyridine-3-carboxylic acid

- Di-tert-butyl dicarbonate

- [bis(tert-butoxy)methyl]dimethylamine

tert-butyl 6-bromopyridine-3-carboxylate Preparation Products

tert-butyl 6-bromopyridine-3-carboxylate Literatura relevante

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate) Productos relacionados

- 272-16-2(1,2-Benzisothiazole)

- 1004447-13-5(N-(2-Bromophenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide)

- 123-94-4(Monostearin)

- 1289387-48-9(1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride)

- 114113-99-4((3,5-Dibromo-4-methoxyphenyl)methanol)

- 1361579-25-0(2-Chloro-3-methoxy-4-(3,4,5-trichlorophenyl)pyridine)

- 2171687-52-6(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclohexane-1-carboxylic acid)

- 1805949-64-7(4-Bromo-2-nitropyridine-5-sulfonamide)

- 548763-35-5(1H-Imidazolium, 1-methyl-3-(1-piperidinylcarbonyl)-, iodide)

- 1601813-16-4(1-Propanone, 3-amino-1-cyclopentyl-2-methyl-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):170.0/850.0